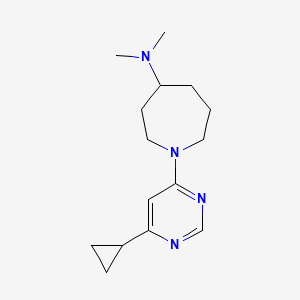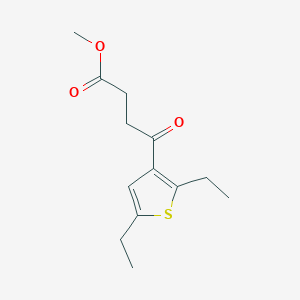
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide, commonly known as DBDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBDMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.
作用机制
The mechanism of action of DBDMB involves the inhibition of enzymes involved in the degradation of neurotransmitters, such as acetylcholine and dopamine. By inhibiting these enzymes, DBDMB increases the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
DBDMB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DBDMB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.12 and 0.55 μM, respectively. DBDMB has also been found to inhibit the activity of monoamine oxidase A and B, with IC50 values of 0.95 and 0.56 μM, respectively. In vivo studies have shown that DBDMB can improve cognitive function in animal models of Alzheimer's disease and depression.
实验室实验的优点和局限性
DBDMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in disease pathogenesis. However, DBDMB has some limitations for lab experiments. It has low aqueous solubility, which can limit its bioavailability in vivo. It also exhibits non-specific binding to proteins, which can interfere with the interpretation of experimental results.
未来方向
There are several future directions for research on DBDMB. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DBDMB in vivo to determine its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBDMB and to identify its molecular targets. Finally, DBDMB can be used as a lead compound for the development of novel inhibitors with improved potency and selectivity.
合成方法
The synthesis of DBDMB involves the reaction of 3-methylbenzoic acid with 3,4-methylenedioxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DBDMB. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
DBDMB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, DBDMB has been investigated as a potential therapeutic agent for these disorders.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-2-4-12(9-11)16(18)17-13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMVGXCHOHAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)

![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)

![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)